molecular formula C12H13F2N3O B8036711 5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine

5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B8036711
M. Wt: 253.25 g/mol
InChI Key: MZUVKAIZCFLPES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluorophenol with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-1-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O/c1-2-17-9(6-12(15)16-17)7-18-11-4-3-8(13)5-10(11)14/h3-6H,2,7H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUVKAIZCFLPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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